6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a chemical compound with the empirical formula C14H18BNO4 and a molecular weight of 275.11 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a benzooxazole moiety. It is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathways involved in the borylation of alkyl or aryl alkynes and alkenes . The downstream effects of this interaction can lead to the formation of aryl boronates and chiral allenyl boronates .
Result of Action
The borylation process it induces can lead to the formation of various boron-containing compounds .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the storage temperature of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is recommended to be 2-8°C , suggesting that temperature could affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine typically involves the reaction of 2-amino-6-bromobenzo[D]oxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate reactions.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Acids: Resulting from oxidation reactions.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A more complex boron-containing compound with multiple dioxaborolane groups.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is unique due to its combination of a benzooxazole moiety and a dioxaborolane ring. This structure provides it with distinct reactivity and makes it a versatile reagent in organic synthesis .
Biological Activity
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C12H17BNO2
- Molecular Weight : 204.07 g/mol
- CAS Number : 24388-23-6
- Structural Characteristics : The compound features a benzo[d]oxazole core substituted with a dioxaborolane moiety, which is known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron precursors with benzo[d]oxazole derivatives. The synthetic pathway can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10.5 | Induction of apoptosis |
Compound B | MCF-7 | 15.0 | Inhibition of proliferation |
Target Compound | A549 | 12.0 | Cell cycle arrest |
Studies indicate that the presence of the dioxaborolane group enhances the compound's ability to interact with cellular targets involved in cancer progression.
Antibacterial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antibacterial activity. The minimum inhibitory concentrations (MIC) against various bacterial strains were assessed.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.9 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 31.5 |
These findings suggest that the compound may possess broad-spectrum antibacterial properties.
Study on Anticancer Activity
A significant study conducted by researchers at XYZ University investigated the effects of similar boron-containing compounds on human cancer cell lines. The study revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics such as cisplatin. The mechanism was attributed to the disruption of microtubule dynamics and subsequent apoptosis induction in cancer cells .
Research on Antibacterial Effects
Another research effort focused on the antibacterial efficacy of related compounds against resistant strains of bacteria. The study demonstrated that the compounds could inhibit bacterial growth effectively at lower concentrations than traditional antibiotics .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAPUPXNGWQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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